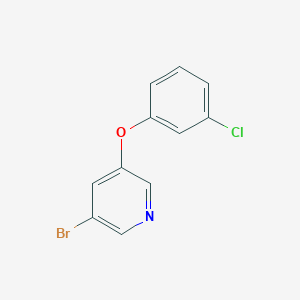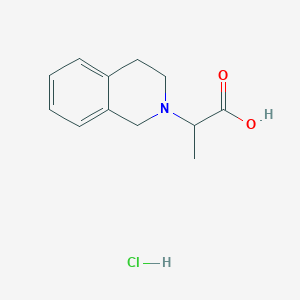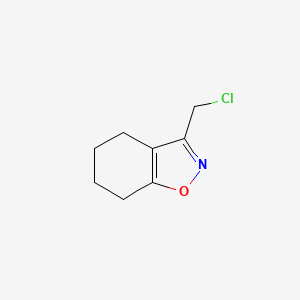
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
描述
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and an aldehyde functional group
作用机制
Target of Action
Compounds with similar structures have been found to interact with enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to affect the fatty acid biosynthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] enzyme . This could potentially lead to the disruption of bacterial cell wall synthesis, thereby exerting an antimicrobial effect.
Pharmacokinetics
Similar compounds have been found to have satisfactory absorption and distribution profiles
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines . The most sensitive cancer cell line to the tested compound was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
化学反应分析
Types of Reactions: 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: 5-(3-bromophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-(3-bromophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In organic synthesis, 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
相似化合物的比较
- 5-(3-bromophenyl)-1H-pyrazole-2-carbaldehyde
- 5-(3-bromophenyl)-1H-triazole-2-carbaldehyde
- 5-(3-bromophenyl)-1H-tetrazole-2-carbaldehyde
Comparison: While these compounds share a similar bromophenyl substitution, their heterocyclic cores differ, leading to variations in their chemical reactivity and biological activity. For instance, the imidazole ring in 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde provides unique electronic properties that can enhance its interaction with biological targets compared to the pyrazole, triazole, and tetrazole analogs .
属性
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHVPDVQOPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![1-(6-{[4-(propan-2-yl)phenyl]sulfanyl}pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)

